

Application Notes and Protocols for In Vitro Studies with MKC9989

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Compound of Interest

Compound Name: MKC9989

Cat. No.: B10800534

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Introduction

MKC9989 is a selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 α (IRE1 α), a key transducer of the Unfolded Protein Response (UPR).^[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1 α possesses both kinase and RNase activities. Upon activation, its RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s upregulates genes involved in ER protein folding and quality control. Additionally, activated IRE1 α can degrade a specific subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). **MKC9989** specifically inhibits the RNase activity of IRE1 α by forming a Schiff base with Lysine 907 (Lys907) in the RNase domain.^[2] These application notes provide detailed protocols for determining the optimal concentration of **MKC9989** for in vitro studies and for assessing its effects on IRE1 α signaling and cell viability.

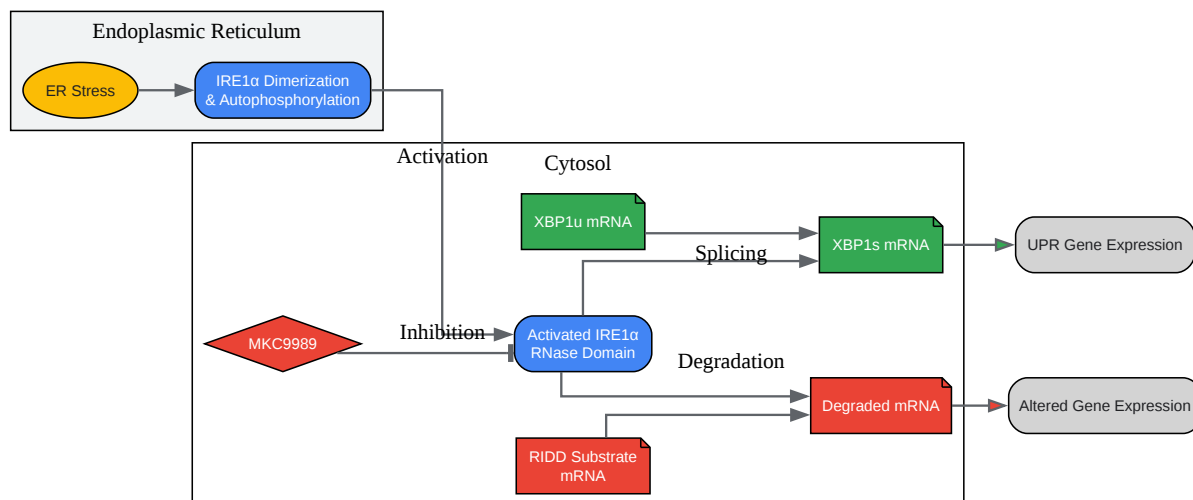
Data Presentation: Quantitative Summary of MKC9989 Activity

The following table summarizes the key quantitative data for **MKC9989** from in vitro studies. This information is crucial for designing experiments and interpreting results.

Parameter	Description	Value	Cell Line/System	Reference
EC50 (XBP1 Splicing)	Half-maximal effective concentration for the inhibition of XBP1 mRNA splicing.	0.33 μ M	Human RPMI 8226 plasmacytoma cells	[1] [3]
Complete Inhibition	Concentration for complete inhibition of basal and thapsigargin-induced XBP1 splicing.	10 μ M	Human RPMI 8226 plasmacytoma cells	[1] [3]
IC50 (RNase Activity)	Half-maximal inhibitory concentration against IRE1 α RNase activity in a real-time fluorescence assay.	Comparable to EC50 for XBP1 splicing	Murine and Human IRE1 α	[1]
Binding Affinity (Kd)	Dissociation constant for the interaction with wild-type murine IRE1 α .	0.84 μ M	In vitro binding assay	[1]

Mandatory Visualizations

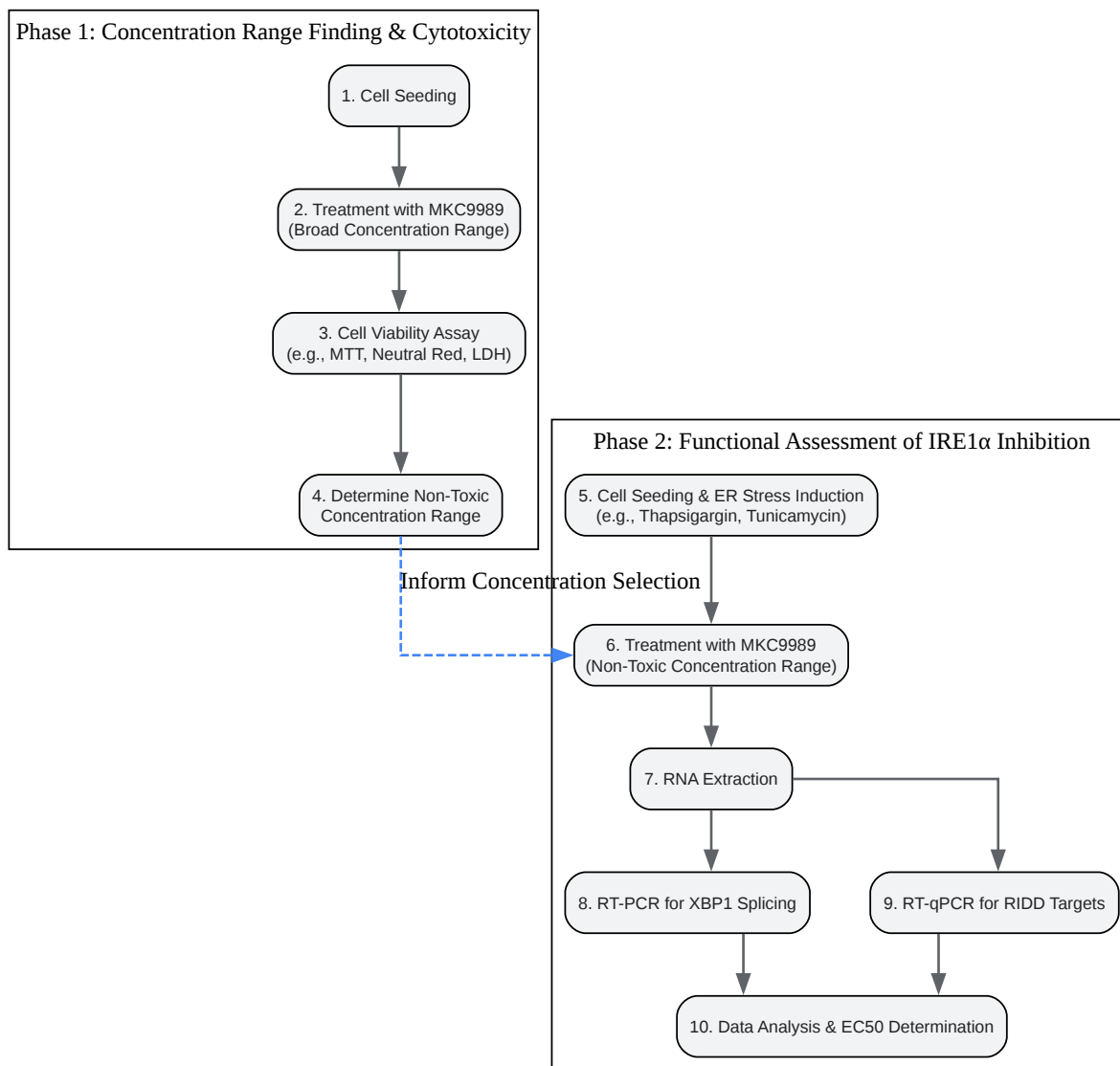
Signaling Pathway of IRE1 α and Inhibition by MKC9989



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Caption: Mechanism of IRE1α activation and inhibition by **MKC9989**.

Experimental Workflow for Determining Optimal MKC9989 Concentration



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References

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